molecular formula C15H13N3O5 B11989938 N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide

N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide

Cat. No.: B11989938
M. Wt: 315.28 g/mol
InChI Key: AORDFKMYJRBNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with two nitro groups at the 3 and 5 positions and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Reduction: N-(3,4-dimethylphenyl)-3,5-diaminobenzamide.

    Substitution: N-(3,4-dimethylphenyl)-3,5-dihalobenzamide.

    Hydrolysis: 3,5-dinitrobenzoic acid and 3,4-dimethylaniline.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme inhibition. Its nitro groups can be reduced to amino groups, which can then be further modified to create bioactive molecules.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    N-(3,4-dimethylphenyl)-3,5-diaminobenzamide: This compound is similar in structure but has amino groups instead of nitro groups, which can lead to different chemical reactivity and biological activity.

    N-(3,4-dimethylphenyl)-3,5-dihalobenzamide:

    3,5-dinitrobenzoic acid: This compound lacks the 3,4-dimethylphenyl group and has different chemical and physical properties.

Uniqueness: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a 3,4-dimethylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential applications. The nitro groups can participate in reduction and substitution reactions, while the 3,4-dimethylphenyl group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-9-3-4-12(5-10(9)2)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19)

InChI Key

AORDFKMYJRBNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.